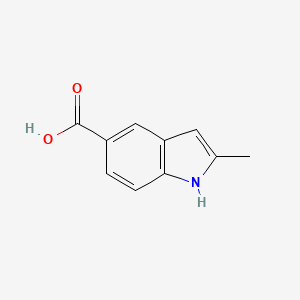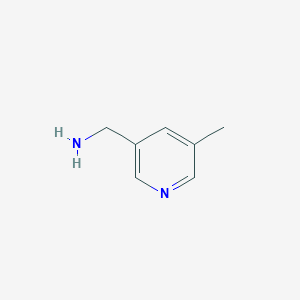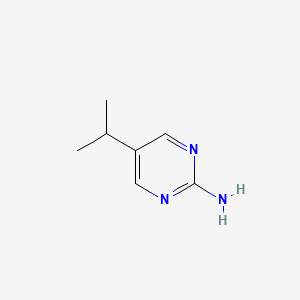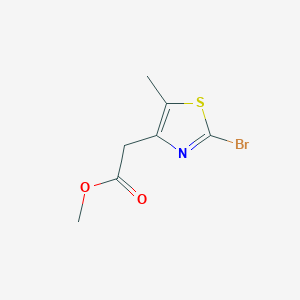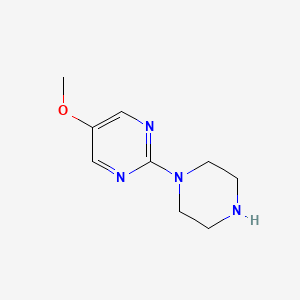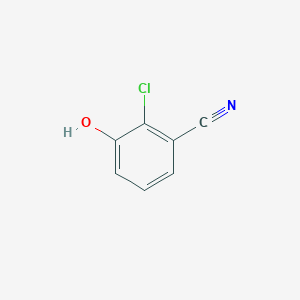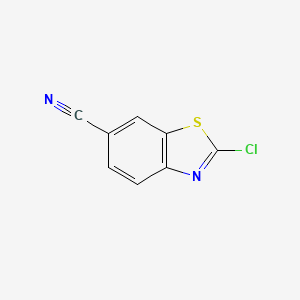![molecular formula C6H7N3 B1592220 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazin CAS No. 871792-60-8](/img/structure/B1592220.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazin
Übersicht
Beschreibung
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Synthetic Routes and Reaction Conditions:
Cyclization: One common synthetic route involves cyclization reactions, where precursors containing the necessary atoms are induced to form the fused ring structure.
Ring Annulation: This method involves the formation of additional rings adjacent to the existing ones, often using transition metal catalysts.
Cycloaddition: Cycloaddition reactions can be employed to construct the pyrrolopyrazine core structure.
Direct C-H Arylation: This method involves the direct functionalization of C-H bonds to form the desired compound.
Industrial Production Methods:
The industrial production of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine typically involves large-scale cyclization and annulation reactions, often using continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed:
Oxidation can produce carboxylic acids, aldehydes, or ketones.
Reduction can yield amines or alcohols.
Substitution can result in halogenated derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, antiviral, and antitumor properties.
Medicine: It is used in the development of therapeutic agents for neurological and non-CNS disorders.
Industry: The compound is utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It is suggested that it may bind to the allosteric pocket of its target proteins, serving as a type III inhibitor .
Biochemical Pathways
It is known that similar compounds can influence a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays .
Biochemische Analyse
Biochemical Properties
Pyrrolopyrazine derivatives have been shown to interact with various enzymes and proteins .
Cellular Effects
Related pyrrolopyrazine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is not clearly recognized . Studies on related compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine derivatives: These compounds share the pyrrolopyrazine core structure but differ in the substitution pattern on the rings.
Pyrrole derivatives: Compounds containing only the pyrrole ring exhibit different biological activities and chemical properties.
Uniqueness:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is unique in its combination of pyrrole and pyrazine rings, which contributes to its distinct biological activities and synthetic utility.
Would you like more information on any specific aspect of this compound?
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIQLKOFXMCKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599641 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871792-60-8 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


